Diethyl 2-mercaptosuccinate
Overview
Description
Diethyl 2-mercaptosuccinate is an organosulfur compound with the molecular formula C8H14O4S. It is also known as diethyl 2-sulfanylbutanedioate. This compound is a diester formed by the condensation of thiomalic acid with ethanol. It is a metabolite of the widely used insecticide malathion and exhibits flavoring properties .
Mechanism of Action
Biochemical Pathways
The predominant biodegradation pathway for malathion, from which diethyl 2-mercaptosuccinate is derived, involves the formation of mono- and diacid metabolites through carboxylesterase activity . Oxidative desulfurization and demethylation lead to complete mineralization . The reduction of -SH to -H (this compound -> diethylsuccinate) may be abiotic .
Biochemical Analysis
Biochemical Properties
Diethyl 2-mercaptosuccinate is involved in several biochemical reactions due to its thiol group, which can form disulfide bonds and interact with various enzymes and proteins. One of the key interactions is with glutathione peroxidase, where this compound acts as an inhibitor . This interaction is significant because it affects the enzyme’s ability to reduce hydrogen peroxide and organic hydroperoxides, thereby influencing cellular redox balance. Additionally, this compound can increase the toxicity of certain substances in cells and tissues by interacting with other biomolecules .
Cellular Effects
This compound has been shown to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with glutathione peroxidase can lead to an accumulation of reactive oxygen species (ROS), which can affect cell signaling and gene expression . Moreover, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. For example, its inhibition of glutathione peroxidase involves binding to the enzyme’s active site, preventing it from reducing peroxides . Additionally, this compound can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function . These interactions can result in enzyme inhibition or activation and alterations in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable in slightly acidic and alkaline solutions, but its stability can be affected by environmental conditions . Over time, this compound can degrade, leading to changes in its activity and effects on cellular function. Long-term studies have shown that its presence can increase the toxicity of certain substances in cells and tissues, highlighting the importance of monitoring its stability and degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can act as an inhibitor of certain enzymes, while at higher doses, it can lead to toxic effects . Studies have shown that high doses of this compound can cause adverse effects such as oxidative stress and damage to cellular components . It is crucial to determine the appropriate dosage to avoid toxicity while achieving the desired biochemical effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by carboxylesterase activity, leading to the formation of diethylsuccinate and succinate . These metabolites can further participate in metabolic processes, influencing metabolic flux and metabolite levels. The compound’s interaction with enzymes and cofactors in these pathways can affect its overall metabolic fate and activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by its interactions with these proteins, affecting its activity and function within different cellular compartments .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with certain proteins can lead to its accumulation in the mitochondria, where it can influence mitochondrial function and oxidative stress . Understanding its subcellular localization helps elucidate its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-mercaptosuccinate can be synthesized through various methods. One common method involves treating this compound with 30% (v/v) hydrogen peroxide at ambient temperature for 16 hours in the presence of a catalytic amount of hydrochloric acid (32%). The reaction mixture is then extracted with ethyl acetate, and the organic layer is washed with 2% sodium hydroxide solution to remove any unreacted starting material .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its various applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-mercaptosuccinate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form diethyl disulfide.
Reduction: It can be reduced to form diethyl succinate.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Reductive desulfurization using specific reducing agents.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Diethyl disulfide.
Reduction: Diethyl succinate.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Scientific Research Applications
Diethyl 2-mercaptosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a metabolite of malathion.
Industry: It is used in the production of various chemicals and as a flavoring agent
Comparison with Similar Compounds
Diethyl 2-mercaptosuccinate can be compared with other similar compounds such as:
2-Mercaptosuccinic acid: A related compound with similar chemical properties but different applications.
Diethyl succinate: A reduction product of this compound with distinct chemical properties.
Diethyl disulfide: An oxidation product with different reactivity and applications
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
diethyl 2-sulfanylbutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c1-3-11-7(9)5-6(13)8(10)12-4-2/h6,13H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXFSKITMRWDPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858803 | |
Record name | 2-Mercaptosuccinic acid diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23060-14-2 | |
Record name | Butanedioic acid, mercapto-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023060142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Mercaptosuccinic acid diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diethyl 2-sulfanylbutanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diethyl mercaptosuccinate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F8WG8PVA4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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